molecular formula C18H31N3O3S B5055377 N-allyl-N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine

N-allyl-N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine

Cat. No. B5055377
M. Wt: 369.5 g/mol
InChI Key: YGFXELYJVQEWLY-UHFFFAOYSA-N
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Description

Compounds with the N-allyl-N structure are usually organic compounds that contain an allyl group (a prop-2-enyl group) attached to a nitrogen atom. They are part of a larger class of compounds known as amines, which are derivatives of ammonia and contain a nitrogen atom with a lone pair of electrons .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of an allyl halide with a suitable amine. The exact method would depend on the specific groups attached to the nitrogen atom .


Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by the presence of a nitrogen atom bonded to a carbon atom of an allyl group. The other groups attached to the nitrogen atom can greatly influence the properties of the compound .


Chemical Reactions Analysis

Amines, including those with an N-allyl-N structure, can undergo a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in coordination compounds. The exact reactions would depend on the specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances or systems. For amines, this could involve acting as a base or nucleophile in chemical reactions .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some amines can be harmful or irritating to the skin, eyes, or respiratory tract. Proper safety precautions should be taken when handling these compounds .

Future Directions

The future directions for research on a specific compound would depend on its properties and potential applications. For amines, potential areas of interest could include their use in the synthesis of pharmaceuticals, polymers, or other organic compounds .

properties

IUPAC Name

N-[[2-(2,2-dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-prop-2-enylprop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O3S/c1-7-9-20(10-8-2)14-16-13-19-17(21(16)11-12-24-6)25(22,23)15-18(3,4)5/h7-8,13H,1-2,9-12,14-15H2,3-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFXELYJVQEWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CS(=O)(=O)C1=NC=C(N1CCOC)CN(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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